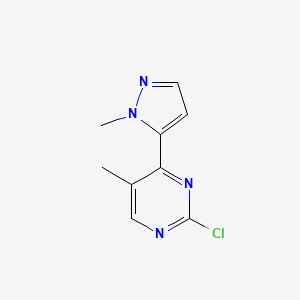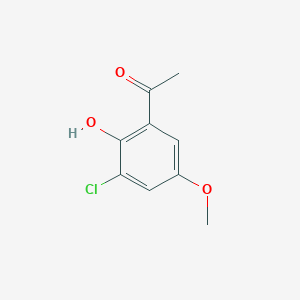
Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate: is a chemical compound characterized by its unique molecular structure, which includes a pyrrole ring and an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of the oxadiazole group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as pyrrole derivatives and carboxylic acid derivatives, under specific conditions.
Cyclization Reactions: Cyclization reactions are employed to form the oxadiazole ring, often using reagents like hydrazine or thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be employed to reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and electrophiles such as alkyl halides are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from polymer synthesis to the creation of specialty chemicals.
作用機序
The mechanism by which Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 4-(1H-pyrrol-1-yl)benzoate: This compound shares a similar pyrrole ring but lacks the oxadiazole group.
Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate: Another related compound with a different substitution pattern on the pyrrole ring.
Uniqueness: Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate stands out due to its unique combination of the pyrrole and oxadiazole moieties, which confer distinct chemical and biological properties compared to its similar counterparts.
特性
IUPAC Name |
methyl 4-pyrrol-1-yl-1,2,5-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-13-8(12)6-7(10-14-9-6)11-4-2-3-5-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBKRUJXJUYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NON=C1N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl {2-[1-(1,3-thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-yl]ethyl}carbamate](/img/structure/B7829252.png)
![[1-(5-Fluoro-2-methylbenzyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B7829260.png)

![{1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-yl}acetic acid](/img/structure/B7829270.png)

![Ethyl 2-[4-(trifluoromethyl)-1,2,3-triazolyl]acetate](/img/structure/B7829280.png)


![4,7-Dimethoxy-5-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B7829295.png)
